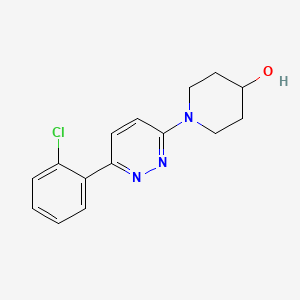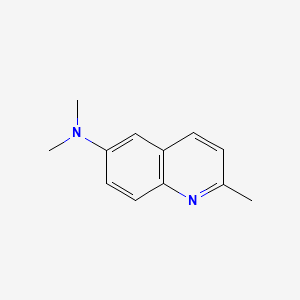![molecular formula C15H18N4O4 B1208186 5-Ethyl-4a-hydroperoxy-3,8,10-trimethylbenzo[g]pteridine-2,4-dione CAS No. 94099-56-6](/img/structure/B1208186.png)
5-Ethyl-4a-hydroperoxy-3,8,10-trimethylbenzo[g]pteridine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-4a-hydroperoxy-3,8,10-trimethylbenzo[g]pteridine-2,4-dione is a complex organic compound with the molecular formula C15H18N4O4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4a-hydroperoxy-3,8,10-trimethylbenzo[g]pteridine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, followed by specific reaction conditions to achieve the final product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize efficiency and yield while minimizing costs. These methods often involve large-scale reactions under controlled conditions, utilizing advanced equipment and techniques to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-4a-hydroperoxy-3,8,10-trimethylbenzo[g]pteridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: It can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroperoxy derivatives, while reduction can produce various hydroxy compounds .
Applications De Recherche Scientifique
5-Ethyl-4a-hydroperoxy-3,8,10-trimethylbenzo[g]pteridine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Mécanisme D'action
The mechanism of action of 5-Ethyl-4a-hydroperoxy-3,8,10-trimethylbenzo[g]pteridine-2,4-dione involves its interaction with specific molecular targets and pathways. It can act as an oxidizing agent, affecting cellular redox balance and inducing oxidative stress. This compound may also interact with enzymes and proteins, modulating their activities and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-diethyloctanamide: This compound shares some structural similarities but differs in its functional groups and applications.
Other benzo[g]pteridine derivatives: These compounds have similar core structures but vary in their substituents and properties.
Uniqueness
5-Ethyl-4a-hydroperoxy-3,8,10-trimethylbenzo[g]pteridine-2,4-dione is unique due to its specific hydroperoxy and trimethyl substituents, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
94099-56-6 |
|---|---|
Formule moléculaire |
C15H18N4O4 |
Poids moléculaire |
318.33 g/mol |
Nom IUPAC |
5-ethyl-4a-hydroperoxy-3,8,10-trimethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C15H18N4O4/c1-5-19-10-7-6-9(2)8-11(10)17(3)12-15(19,23-22)13(20)18(4)14(21)16-12/h6-8,22H,5H2,1-4H3 |
Clé InChI |
PVAOJECIJLYLME-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)C)N(C3=NC(=O)N(C(=O)C31OO)C)C |
SMILES canonique |
CCN1C2=C(C=C(C=C2)C)N(C3=NC(=O)N(C(=O)C31OO)C)C |
Synonymes |
4 alpha-hydroperoxy-5-ethyl-3,8,10-trimethylisoalloxazine FLETOOH |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


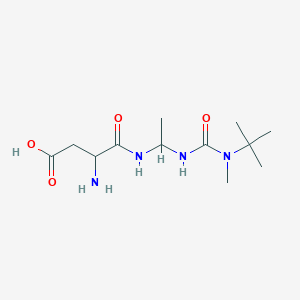
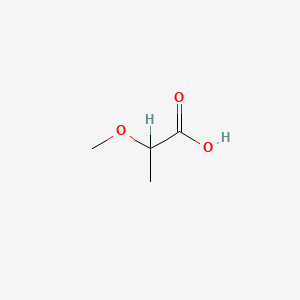
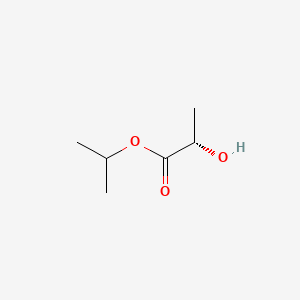
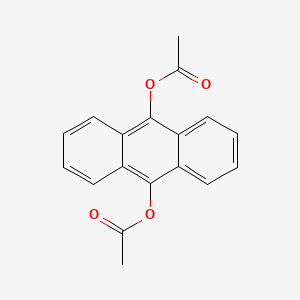
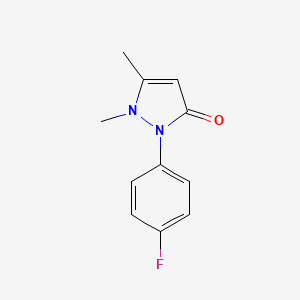
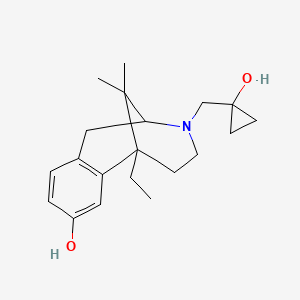
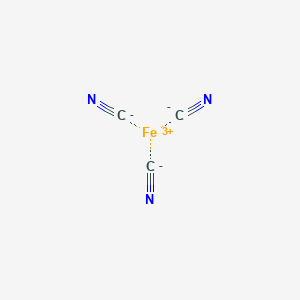
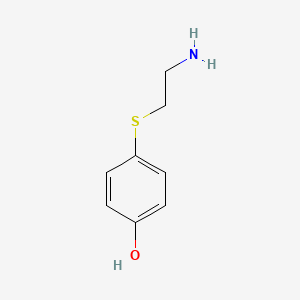
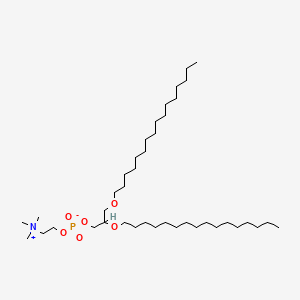
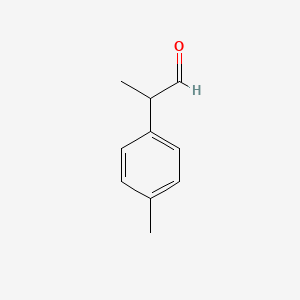
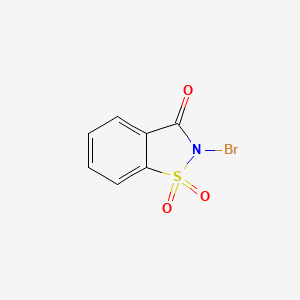
![3-(2-Methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1208124.png)
